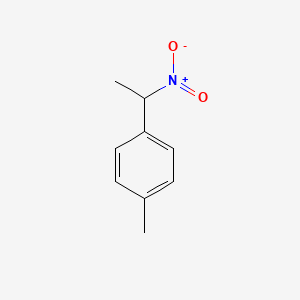

1-Methyl-4-(1-nitroethyl)benzene

Description

1-Methyl-4-(1-nitroethyl)benzene (C₉H₁₁NO₂) is a nitroaromatic compound featuring a benzene ring substituted with a methyl group at the 1-position and a nitroethyl group (-CH₂CH₂NO₂) at the 4-position. The methyl group at the 1-position may sterically hinder certain reactions, differentiating it from simpler nitrobenzene derivatives.

Properties

CAS No. |

5437-59-2 |

|---|---|

Molecular Formula |

C9H11NO2 |

Molecular Weight |

165.19 g/mol |

IUPAC Name |

1-methyl-4-(1-nitroethyl)benzene |

InChI |

InChI=1S/C9H11NO2/c1-7-3-5-9(6-4-7)8(2)10(11)12/h3-6,8H,1-2H3 |

InChI Key |

UZBOCLNTFBKQNO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)C(C)[N+](=O)[O-] |

Origin of Product |

United States |

Biological Activity

1-Methyl-4-(1-nitroethyl)benzene, also known as p-nitrotoluene, is a compound with significant biological activity and various applications in industry. This article explores its biological properties, including toxicity, environmental impact, and potential therapeutic uses, supported by data tables and relevant case studies.

Basic Information

| Property | Value |

|---|---|

| Molecular Formula | C9H11NO2 |

| Molecular Weight | 165.19 g/mol |

| Melting Point | 52-54 °C |

| Boiling Point | 238 °C |

| Density | 1.392 g/mL at 25 °C |

| Water Solubility | 0.35 g/L (20 ºC) |

This compound is characterized by a nitro group attached to a methyl-substituted benzene ring, which influences its reactivity and biological interactions.

Toxicity and Environmental Impact

This compound exhibits significant toxicity, classified under various risk codes due to its harmful effects on health and the environment:

- Acute Toxicity :

- Oral LD50 (rat): 1960 mg/kg

- Oral LD50 (mouse): 1231 mg/kg

- Environmental Hazard :

- Toxic to aquatic organisms; may cause long-term adverse effects in the aquatic environment.

These properties necessitate careful handling and regulation in industrial applications.

Antimicrobial Activity

A study evaluated the antimicrobial effects of various nitro-substituted aromatic compounds, including this compound. The results indicated that compounds with nitro groups showed enhanced activity against Gram-positive bacteria, suggesting potential as antibacterial agents .

Antimalarial Potential

Research into derivatives of nitro-substituted compounds has suggested that modifications can lead to increased antimalarial activity. For instance, structural analogs of p-nitrotoluene were tested against Plasmodium falciparum, demonstrating promising results in inhibiting parasite growth . Further studies are needed to explore the specific mechanisms of action and optimize these compounds for therapeutic use.

Structure-Activity Relationship (SAR)

The presence of the nitro group significantly influences the compound's reactivity and biological interactions. Studies have shown that the electron-withdrawing nature of the nitro group enhances electrophilic substitution reactions, which can be exploited in drug design .

Safety and Handling

Due to its toxicological profile, appropriate safety measures must be implemented when handling this compound:

- Personal Protective Equipment (PPE) : Gloves, goggles, and respiratory protection are recommended.

- Storage Conditions : Store in a cool, well-ventilated area away from oxidizing agents.

- Disposal Considerations : Follow local regulations for hazardous waste disposal.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-methyl-4-(1-nitroethyl)benzene with structurally or functionally analogous compounds from the evidence, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Functional Comparison

Key Differences and Implications

Substituent Effects on Reactivity

- The nitro group in this compound is strongly electron-withdrawing, making the ring less reactive toward electrophilic substitution compared to electron-donating groups like -OCH₃ in 1-(2-methoxyethyl)-4-nitrobenzene .

- Branched alkyl chains (e.g., -CH(CH₃)₂ in 1-methyl-4-(1-methylethyl)benzene) reduce boiling points compared to linear nitroethyl groups due to weaker intermolecular forces .

Biological Activity Benzene derivatives with bulky substituents, such as 1-methyl-4-(1-methylethyl)benzene, exhibit insecticidal properties (e.g., 65% aphid mortality at 35% concentration) . The nitroethyl group in the target compound may enhance toxicity through nitro-reduction pathways.

Analytical Detection

- Volatile analogs like 1-methyl-4-(1-methylethyl)benzene are identified via GC-MS in honey, fermented meats, and cooked rice, highlighting their ubiquity in natural products . The nitro group in this compound would likely require specialized detection methods (e.g., HPLC with UV detection).

Synthetic Utility

- 1-Methyl-4-(trifluoromethyl)benzene is used as an NMR internal standard due to its distinct ¹⁹F signal (-60.90 ppm) . The nitroethyl group in the target compound could serve as a precursor for amines or hydroxylamines via reduction.

Table 2: Physicochemical Properties

| Property | This compound | 1-Methyl-4-(trifluoromethyl)benzene | 1-sec-Butyl-4-nitrobenzene |

|---|---|---|---|

| Molecular Weight (g/mol) | 181.19 (hypothesized) | 160.14 | 179.22 |

| Boiling Point (°C) | ~250–270 (estimated) | 144–146 | 200–220 |

| Polarity | High (due to -NO₂) | Moderate (due to -CF₃) | Moderate (due to -NO₂) |

| Key Applications | Pharmaceuticals, agrochemicals | Solvent, NMR standard | Specialty chemicals |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.